4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Description
Properties
IUPAC Name |
4-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-16(15-6-9-18-10-7-15)8-11-19(13-16)12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDIYQKDCZJVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=NC=C2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHFN\
- Molecular Weight : 260.33 g/mol
The fluorine atom in its structure is hypothesized to enhance its biological activity by improving binding affinity to target proteins due to changes in electron density.
This compound exerts its effects primarily through interactions with various enzymes and receptors. The compound's mechanism involves:
- Binding Affinity : It interacts with specific molecular targets, potentially modulating biological processes related to cancer and neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit key enzymes involved in tumor progression.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promise in inhibiting cell proliferation in various cancer cell lines.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| Glioblastoma (U87) | 5.4 | Significant growth inhibition |
| Acute Myeloid Leukemia (HL60) | 4.2 | Moderate growth inhibition |
| Gastric Cancer (AGS) | 6.1 | Notable cytotoxic effects |
These results indicate that the compound could serve as a lead for further drug development targeting specific cancers.
Neurological Implications
The compound has also been evaluated for its effects on neurological disorders. In vitro studies have demonstrated that it can modulate pathways involved in neuroprotection and neurogenesis, showing no adverse effects on healthy neural stem cells while impairing neurosphere formation in cancer-derived cells .
Study 1: Antiproliferative Effects
A comprehensive study assessed the antiproliferative effects of this compound on glioblastoma and leukemia models. The results indicated a strong correlation between dosage and cell viability reduction, supporting its potential as a therapeutic agent.
Study 2: Selectivity and Toxicity
Another investigation focused on the selectivity of the compound against cancer cells versus normal cells. It was found that at therapeutic doses, this compound exhibited significantly lower toxicity towards normal human cell lines compared to malignant ones, suggesting a favorable therapeutic index .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. The fluorinated pyrrolidine component enhances its pharmacological properties, making it a candidate for drug development.
Neuroprotective Effects
Research indicates that 4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine exhibits significant neuroprotective effects. In vitro studies have shown that it can inhibit enzymes such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neuroinflammation and neurodegeneration. The compound demonstrated an IC50 value of approximately 0.5 µM for nSMase2 inhibition, suggesting strong potential for treating Alzheimer's disease by reducing amyloid plaque formation and improving cognitive function in animal models .
Cancer Treatment
The compound's ability to modulate biological pathways makes it a candidate for cancer therapy. It has shown promise in preclinical studies for inhibiting cancer cell proliferation, particularly in glioblastoma and gastric cancer models. For instance, it has been reported to impair growth in multiple cancer cell lines with potency comparable to established chemotherapeutic agents .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE), with an IC50 of about 1.2 µM. This inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE modulation is beneficial.
Receptor Interaction
It may also interact with various receptors involved in critical signaling pathways, influencing cellular functions and metabolic processes. The specific interactions depend on the compound's stereochemistry and fluorination pattern, which affect its lipophilicity and binding affinity .
Industrial Applications
Beyond medicinal uses, this compound serves as a valuable building block in synthetic chemistry. Its structural features allow it to be utilized in the synthesis of more complex molecules and materials. This versatility is important for developing new pharmaceuticals and chemical processes.
Case Studies
Several case studies highlight the practical applications of this compound:
- Alzheimer’s Disease Model : In a study involving mice subjected to cognitive impairment models, administration of the compound significantly reduced markers of neuroinflammation and improved memory retention.
- Pain Management : Another investigation revealed analgesic properties in rodent models, indicating its potential role as a pain management agent.
Chemical Reactions Analysis
Nucleophilic Substitution at Fluorinated Positions
The fluorine atom at the 3-position of the pyrrolidine ring demonstrates reactivity in nucleophilic substitution (S<sub>N</sub>2) reactions (Figure 1). This is facilitated by the electron-withdrawing effect of the benzyl group, which polarizes the C–F bond.
Key Findings :
-
Fluorine displacement proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .
-
Steric hindrance from the benzyl group reduces reaction rates compared to non-substituted analogs .
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring undergoes regioselective electrophilic substitution at the 2- and 4-positions (Figure 2).
Mechanistic Insights :
-
Nitration occurs predominantly at the 3-position due to steric and electronic effects of the pyrrolidine substituent .
-
Halogenation is reversible under basic conditions, enabling functional group interconversion .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed cross-coupling (Figure 3).
Limitations :
Oxidation:
The pyrrolidine ring undergoes oxidation to form N-oxide derivatives (Figure 4).
| Conditions | Product | Yield | Source |
|---|---|---|---|
| mCPBA (1.2 eq), CH<sub>2</sub>Cl<sub>2</sub>, RT, 6 h | 4-(1-Benzyl-3-fluoro-2-oxopyrrolidin-3-yl)pyridine | 58% |
Reduction:
The pyridine ring is resistant to hydrogenation under standard conditions (H<sub>2</sub>/Pd-C, 1 atm) but undergoes partial saturation with LiAlH<sub>4</sub> .
Mechanistic and Stability Considerations
-
Defluorination Risk : The C–F bond undergoes cleavage under strongly basic (pH > 12) or oxidative (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>) conditions, producing 3-hydroxy or 3-chloro analogs .
-
Thermal Stability : Decomposition occurs at >200°C, forming benzyl radicals and fluorinated byproducts .
Comparison with Similar Compounds
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
This positional isomer differs only in the substitution site of the pyridine ring (3-position vs. 4-position). Key differences include:
The 4-isomer’s pyridine substitution may confer distinct electronic properties, as pyridine’s electron-withdrawing effects vary with substitution position. Computational studies (e.g., DFT) could predict differences in dipole moments and frontier molecular orbitals (FMOs) .
4-(1-Aminoethyl)pyridine
Comparative insights from :
- Solvent Effects: Time-dependent DFT studies show solvent-dependent absorption maxima for 4-(1-aminoethyl)pyridine. The fluorinated analog’s spectra may exhibit redshifted absorption due to fluorine’s inductive effects .
Benzyl-Containing Spiro Compounds
describes a complex spiro structure (1-benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione). While structurally distinct, the benzyl group and fused rings highlight:
- Thermal Stability : Spiro compounds often exhibit high thermal stability, whereas fluorinated pyrrolidines may prioritize metabolic stability .
Research Findings and Theoretical Insights
Computational Predictions
- HOMO-LUMO Gap: Fluorine’s electron-withdrawing nature could narrow the gap compared to non-fluorinated analogs (e.g., ΔE = 6.08 eV in 4-(1-aminoethyl)pyridine), enhancing bioactivity and charge transfer .
- Solubility : The benzyl group increases hydrophobicity, but fluorine’s polarity may partially offset this, improving aqueous solubility relative to purely hydrocarbon analogs.
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine typically follows a multi-step approach:
- Formation of the pyrrolidine ring system with a fluorine substituent at the 3-position.
- N-Benzylation of the pyrrolidine nitrogen.
- Attachment of the pyridine moiety at the 4-position relative to the pyrrolidine ring.
This synthetic route ensures regio- and stereoselective incorporation of the fluorine atom and benzyl group, which are critical for the compound’s biological activity.
Preparation of the 3-Fluoropyrrolidine Intermediate
The key intermediate, 3-fluoropyrrolidine, is synthesized by selective fluorination of pyrrolidine derivatives. Common methods include:
- Nucleophilic fluorination using potassium fluoride (KF) or other fluorinating agents under controlled temperature (0–25°C) to avoid racemization and side reactions.
- Electrophilic fluorination employing reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor for regioselective fluorination at the 3-position.
The stereochemistry at the 3-position is controlled by chiral resolution or asymmetric catalysis to obtain the desired isomer, as fluorination can influence the stereochemical outcome.
N-Benzylation of the Pyrrolidine Nitrogen
The N-benzylation step involves the reaction of the 3-fluoropyrrolidine intermediate with benzyl halides (commonly benzyl bromide or chloride):
- The reaction is typically conducted in anhydrous solvents such as acetonitrile under reflux conditions.
- A base (e.g., potassium carbonate) is used to deprotonate the nitrogen, facilitating nucleophilic substitution.
- Reaction times range from 3 to 5 hours, with careful monitoring to prevent over-alkylation or side reactions.
This step introduces the benzyl group, which enhances lipophilicity and modulates biological activity.
Coupling with the Pyridine Moiety
The final step is the attachment of the pyridine ring at the 4-position of the fluoropyrrolidine:
- This can be achieved via nucleophilic substitution or cross-coupling reactions, depending on the functional groups present on the pyridine and pyrrolidine intermediates.
- Reaction conditions are optimized to maintain the integrity of the fluorine substituent and the benzyl group.
- Purification is performed using recrystallization or chromatographic techniques to achieve high purity.
Purification and Characterization
After synthesis, the compound is purified using:
- Recrystallization from suitable solvents to remove impurities.
- Chromatography (flash or preparative HPLC) to separate isomers and by-products.
Characterization methods include:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) | Confirm structure, fluorine position, and stereochemistry |
| High-Resolution Mass Spectrometry (HRMS) | Verify molecular weight and purity |
| High-Performance Liquid Chromatography (HPLC) | Assess purity (>95%) and detect impurities |
| Differential Scanning Calorimetry (DSC) | Analyze polymorphism and melting points |
Industrial Scale Considerations
For large-scale production, the following are critical:
- Use of continuous flow reactors to improve reaction control and scalability.
- Maintaining inert atmosphere (nitrogen or argon) to prevent hydrolysis or degradation.
- Optimization of reaction temperature and solvent systems to maximize yield and stereochemical purity.
- Implementation of automated purification systems to ensure batch-to-batch consistency.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Pyrrolidine ring synthesis | Starting pyrrolidine derivatives; fluorinating agents (KF, NFSI) | Introduce fluorine at 3-position selectively |
| N-Benzylation | Benzyl bromide/chloride; base (K2CO3); reflux in acetonitrile | Attach benzyl group to nitrogen atom |
| Pyridine coupling | Nucleophilic substitution or cross-coupling | Attach pyridine ring at 4-position |
| Purification | Recrystallization, chromatography | Achieve >95% purity, remove isomers/by-products |
| Characterization | NMR (¹H, ¹³C, ¹⁹F), HRMS, HPLC, DSC | Confirm structure, purity, and stereochemistry |
Research Findings and Notes
- The fluorine substituent at the 3-position enhances metabolic stability and binding affinity in biological systems.
- Maintaining stereochemical purity is essential, as racemization can reduce biological efficacy.
- The benzyl carbamate protecting group (if used in intermediates) is stable under mild acidic and neutral conditions but requires careful handling during deprotection to avoid fluorine loss.
- Analytical methods such as ¹⁹F NMR are critical for confirming the presence and position of fluorine.
- Industrial processes emphasize mild reaction conditions and high yield to facilitate scalable production.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine and related fluorinated pyrrolidine derivatives?
The synthesis of fluorinated pyrrolidine-pyridine hybrids typically involves multi-step protocols, including:
- Nucleophilic fluorination using reagents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) to introduce fluorine at the pyrrolidine C3 position.
- Benzylation strategies via alkylation of pyrrolidine intermediates with benzyl halides under basic conditions (e.g., NaH in THF) .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach pyridine moieties, as evidenced by similar protocols for pyrido-thienopyrimidinones .
X-ray crystallography (R factor ≤ 0.069) is critical for confirming regiochemistry and stereochemistry post-synthesis .
Q. How is the structural integrity of this compound validated in academic research?
Key techniques include:
- Single-crystal X-ray diffraction : Data-to-parameter ratios >17.8 and low R factors (<0.07) ensure precise bond-length and angle measurements, as seen in structurally analogous compounds .
- NMR spectroscopy : NMR (δ -93.7 to -171.09 ppm) confirms fluorine incorporation, while / NMR resolves benzyl and pyridine proton environments .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. What purification methods are recommended for isolating fluorinated pyrrolidine derivatives?
- Column chromatography : Silica gel with gradient elution (e.g., hexane/EtOAc 4:1 to 1:1) effectively separates fluorinated intermediates .
- Recrystallization : Solvent pairs like dichloromethane/hexane yield high-purity crystals (mp 123–293.5°C), as noted in fluoropyridine analogs .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve polar byproducts, particularly for zwitterionic intermediates .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing 3-fluoropyrrolidine derivatives?
The C3-fluorine atom introduces axial chirality, requiring:
- Chiral auxiliaries or catalysts : Asymmetric fluorination using organocatalysts (e.g., cinchona alkaloids) to control enantiomeric excess (ee >90%) .
- Dynamic kinetic resolution : Adjusting reaction temperatures (-20°C to 25°C) to favor one diastereomer, as seen in piperidine analogs .
- Crystallographic validation : Comparing experimental vs. computed torsion angles (e.g., O1B—C1B—C2B—C7B = -171.09°) to confirm absolute configuration .
Q. What computational methods support the design of fluorinated pyrrolidine-pyridine hybrids?
- DFT calculations : B3LYP/6-31G(d) optimizations predict electronic effects of fluorine (e.g., σ inductive parameters) on pyridine ring basicity .
- Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) using PyMol or AutoDock, guided by crystallographic data .
- SAR studies : Correlate substituent effects (e.g., benzyl vs. 4-fluorophenyl) with activity trends using QSAR models .
Q. How should contradictory spectral or crystallographic data be resolved for this compound?
- Data cross-validation : Compare NMR shifts with DFT-predicted values (error <1 ppm) to detect artifacts .
- Twinned crystal analysis : Address low R factors (e.g., 0.039) by reprocessing diffraction data with SHELXL or OLEX2 to account for pseudo-merohedral twinning .
- Alternative synthesis routes : Reproduce the compound via divergent pathways (e.g., reductive amination vs. cross-coupling) to confirm structural consistency .
Q. What safety protocols are essential when handling fluorinated pyrrolidine intermediates?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure (LD data for analogs suggest moderate toxicity) .
- Ventilation : Use fume hoods during reactions with volatile fluorinated reagents (e.g., Selectfluor™) .
- Waste disposal : Neutralize acidic byproducts (e.g., HF) with CaCO before disposal .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
